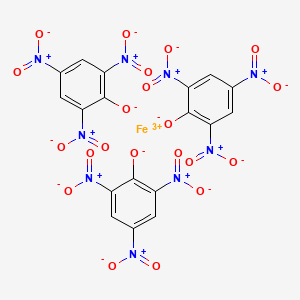

Ferric picrate

Description

Historical Context of Metal Picrate (B76445) Chemistry and the Significance of Iron Systems

The history of metal picrates is intrinsically linked to the discovery and characterization of picric acid (2,4,6-trinitrophenol). First prepared in 1771 by British chemist Peter Woulfe from the reaction of nitric acid with indigo, it was initially noted for its intense yellow color and bitter taste, which gave it its name from the Greek pikros, meaning "bitter". sciencehistory.orgca.gov For decades, its primary application was as a yellow dye for materials like silk and wool. sciencehistory.orgca.govvacaero.com

The perception of picric acid changed dramatically in the 19th century. Chemists discovered that as a strong acid, it readily reacts with metals, metal oxides, and carbonates to form salts known as picrates. sciencehistory.org A pivotal moment came when it was realized that these metal picrates were often highly unstable and dangerously sensitive to shock, friction, and heat. sciencehistory.orgwikipedia.org This was tragically demonstrated in 1916 at a French ammunition factory when molten picric acid reacted with a concrete floor to form calcium picrate, which then detonated, causing numerous fatalities. ca.govvacaero.comdocsity.com

The explosive potential of picric acid itself was harnessed following the work of Hermann Sprengel and Eugène Turpin in the 1870s and 1880s. sciencehistory.org This led to its adoption as a primary military explosive by many world powers under names such as Lyddite (Britain), Melinite (France), and Shimose powder (Japan). sciencehistory.orgwikipedia.org However, its utility was hampered by its corrosive nature; if picric acid came into contact with the metal shell casings, it could form dangerously unstable metal picrates, increasing the risk of premature detonation. wikipedia.org This instability was a factor in major disasters, including the 1917 Halifax Explosion, where a cargo ship carrying tons of picric acid exploded. wikipedia.orgdocsity.com

Within this context, iron systems are of particular significance for two main reasons. First, due to the ubiquity of iron and steel, the accidental formation of iron picrate was a constant safety concern wherever picric acid was manufactured, stored, or used. vacaero.comwikipedia.org Second, iron picrate compounds, specifically ferrous picrate (containing Fe²⁺), were later developed for industrial applications. Ferrous picrate has been used as a diesel fuel additive, where it acts as a combustion catalyst to improve fuel efficiency. wikipedia.org The study of both ferrous and ferric picrates thus spans from critical safety considerations in military history to modern industrial applications.

Chemical Characterization of Ferric Picrate: Oxidation State and Coordination Environment

The defining characteristic of this compound is the presence of iron in its +3 oxidation state (Fe³⁺). nih.govwikipedia.org This is explicitly indicated by its IUPAC name, iron(3+);2,4,6-trinitrophenolate, and its chemical formula, C₁₈H₆FeN₉O₂₁, which shows one iron ion for every three picrate anions. nih.govnih.gov The term "ferric" is derived from the Latin ferrum and specifically denotes iron in this higher oxidation state, as opposed to "ferrous" for the +2 state. wikipedia.orgwikipedia.org

In related hydrated iron picrate compounds, such as hexaaquairon(II) dipicrate dihydrate, the iron ion is not directly bonded to the picrate anions. Instead, the central iron atom is coordinated by six water molecules in an octahedral arrangement, forming a complex cation, [Fe(H₂O)₆]²⁺. The picrate anions exist as separate counter-ions in the crystal lattice to balance the charge. researchgate.net

Studies of other ferric-organic complexes provide further insight. For example, a model compound, Fe(OEP)picrate (where OEP is octaethylporphyrin), has been shown to be a five-coordinate, high-spin iron(III) complex. scispace.com In other complexes, such as ferric pyrophosphate citrate (B86180), the Fe³⁺ ion is found in a six-coordinate octahedral environment, bonded to oxygen atoms from the organic ligands. nih.gov In the case of ferric chloride, the Fe³⁺ center is coordinated to multiple ligands. wikipedia.org Given these examples, the Fe³⁺ ion in a hydrated or solvated form of this compound would likely be coordinated to water or solvent molecules, with the picrate anions acting as counter-ions. In an anhydrous, solid state, the picrate anions would likely coordinate directly to the iron center through one or more of their oxygen atoms.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | iron(3+);2,4,6-trinitrophenolate | nih.gov |

| Molecular Formula | C₁₈H₆FeN₉O₂₁ | nih.govparchem.com |

| Molecular Weight | 740.1 g/mol | nih.gov |

| Synonyms | Ferrum picricum, Picric acid, iron(3+) salt | nih.govparchem.com |

| Oxidation State of Iron | +3 (Ferric) | wikipedia.orgscribd.com |

| CAS Number | 20255-23-6 | nih.govparchem.com |

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₈H₆FeN₉O₂₁ |

| Picric Acid / 2,4,6-trinitrophenol | C₆H₃N₃O₇ |

| Ferrous Picrate | Fe(C₆H₂N₃O₇)₂ |

| Calcium Picrate | Ca(C₆H₂N₃O₇)₂ |

| Lyddite | (Primarily Picric Acid) |

| Melinite | (Primarily Picric Acid) |

| Shimose powder | (Primarily Picric Acid) |

| Hexaaquairon(II) dipicrate dihydrate | Fe(H₂O)₆₂·2H₂O |

| Fe(OEP)picrate | (Varies with porphyrin structure) |

| Ferric Pyrophosphate Citrate | (Complex mixture) |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20255-23-6 |

|---|---|

Molecular Formula |

C18H6FeN9O21 |

Molecular Weight |

740.1 g/mol |

IUPAC Name |

iron(3+);2,4,6-trinitrophenolate |

InChI |

InChI=1S/3C6H3N3O7.Fe/c3*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h3*1-2,10H;/q;;;+3/p-3 |

InChI Key |

ANHAILJMBGHIFE-UHFFFAOYSA-K |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+3] |

Origin of Product |

United States |

Synthetic Methodologies for Ferric Picrate Complexes

Synthesis of Ferric Picrate (B76445) and its Derivatives

The preparation of ferric picrate can be broadly categorized into direct reaction pathways and methods involving the transformation of ferric precursors. Each approach offers distinct advantages and challenges in terms of yield, purity, and control over the final product's characteristics.

Direct Reaction Pathways to this compound Compounds

A primary and straightforward method for synthesizing this compound involves the direct reaction of picric acid with a ferric salt, such as ferric chloride (FeCl₃). This reaction is typically carried out in a mixed solvent system, for instance, a combination of ethanol and water. The process is exothermic, necessitating careful temperature control to maintain conditions below 50°C to prevent decomposition of the picrate ligand. Following the reaction, impurities can be removed through recrystallization from a suitable solvent like acetone to yield the final product. Yields from this direct synthesis route generally range from 70-75%. vulcanchem.com

Another direct pathway involves the reaction of picric acid with metallic iron. In one method, iron powder is slowly added to a saturated aqueous solution of picric acid and stirred at room temperature. The reaction's progress can be monitored by measuring the pH of the solution, which typically reaches around pH 6 upon completion. The resulting solution is then filtered to remove unreacted iron, concentrated by heating, and then allowed to dry to obtain the crystalline product. jes.or.jp

Formation of this compound from Ferric Precursors

This compound can also be synthesized through the oxidation of its ferrous (iron(II)) counterpart. Controlled oxidation of ferrous picrate using oxidizing agents like hydrogen peroxide or even atmospheric oxygen can yield this compound. This method can produce a high-purity product but requires stringent control of the pH to avoid the decomposition of the picrate ligand. vulcanchem.com

An alternative approach utilizing a precursor involves the reaction of a picrate salt, such as barium picrate, with a ferrous salt like ferrous sulfate (FeSO₄). In this process, barium picrate is first prepared by reacting barium carbonate with a saturated solution of picric acid. Subsequently, ferrous sulfate is added to the barium picrate solution, leading to the precipitation of barium sulfate, which is then removed by filtration. The remaining filtrate, containing the desired iron picrate, is concentrated and dried to yield the crystalline product. jes.or.jp

| Precursor | Reagent | Key Conditions |

| Picric Acid | Ferric Chloride (FeCl₃) | Ethanol-water mixture, Temperature < 50°C |

| Picric Acid | Iron Powder | Saturated aqueous solution, Room temperature |

| Ferrous Picrate | Hydrogen Peroxide / Oxygen | Controlled pH |

| Barium Picrate | Ferrous Sulfate (FeSO₄) | Aqueous solution, followed by filtration |

Control of Hydration States in Iron Picrate Synthesis

The number of water molecules incorporated into the crystal lattice of iron picrate, known as the water of hydration, can vary. Research has identified the existence of different hydrates, notably the hexahydrate (containing six water molecules) and the octahydrate (containing eight water molecules). jes.or.jp The specific hydrate (B1144303) formed is influenced by the conditions under which the synthesis and crystallization are performed.

Influence of Reaction Conditions on Hydrate Stoichiometry

The stoichiometry of the resulting hydrate is sensitive to several factors during the synthesis process. Temperature plays a crucial role; for instance, studies on other ferric salts like ferric sulfate have shown that temperature significantly affects the kinetics of phase evolution and the resulting hydrate. researchgate.net Lower temperatures may inhibit the system from reaching an equilibrium state, potentially favoring the formation of different hydrates than those formed at higher temperatures. researchgate.net

The solvent system also exerts a strong influence. The use of mixed solvents, such as ethanol-water mixtures, can affect the solubility of the this compound and the availability of water molecules during crystallization, thereby influencing the final hydration state. vulcanchem.com The relative humidity of the environment during crystallization and drying is another critical parameter that can determine the number of water molecules incorporated into the final crystalline product. researchgate.net

Techniques for Controlled Crystallization and Hydrate Isolation

The isolation of a specific hydrate of this compound requires careful control over the crystallization process. One common technique is evaporation crystallization , where the solvent is slowly removed from a saturated solution, allowing crystals to form. The rate of evaporation and the temperature at which it is carried out can influence the resulting hydrate. For instance, in the synthesis of iron picrate from iron powder and picric acid, the filtrate is heated to condense the solution before being poured into a vat for drying and crystallization. jes.or.jp

Antisolvent crystallization is another technique that can be employed. This method involves adding a solvent in which the desired compound is insoluble (an antisolvent) to a solution of the compound, thereby inducing precipitation. The choice of antisolvent and the rate of its addition can affect the crystal structure and, consequently, the hydration state.

Furthermore, cooling crystallization , where a saturated solution is slowly cooled to decrease the solubility of the solute and induce crystallization, can be used. The cooling rate is a key parameter in controlling crystal growth and morphology. To isolate a specific hydrate, it is crucial to carefully control the temperature, solvent composition, and atmospheric humidity throughout the crystallization and subsequent drying processes. Seeding the solution with a crystal of the desired hydrate can also be employed to promote the formation of that specific crystalline form.

| Technique | Key Parameters |

| Evaporation Crystallization | Temperature, Rate of Evaporation, Humidity |

| Antisolvent Crystallization | Choice of Antisolvent, Rate of Addition |

| Cooling Crystallization | Cooling Rate, Final Temperature |

| Seeding | Introduction of a desired crystal form |

Advanced Structural Elucidation of Ferric Picrate Systems

Single Crystal X-ray Diffraction Analysis

The coordination environment around the central ferric (Fe³⁺) ion is a critical aspect of the molecular architecture of ferric picrate (B76445) systems. The iron(III) center's interaction with picrate anions and any other present ligands, such as water or solvent molecules, defines the primary coordination sphere.

| Complex | Coordination Number | Geometry | Coordinating Ligands/Atoms | Reference |

|---|---|---|---|---|

| [Fe(L2)(TCC)]₂O | 6 | Distorted Octahedral | Tridentate 3N Ligand, Tetrachlorocatecholate, μ-oxo bridge | rsc.org |

| Fe(OEP)picrate | 5 | High-Spin Five-Coordinate | Octaethylporphyrin (N atoms), Picrate (O atom) | scispace.com |

| {Ba₆(H₂O)₁₇[Fe(C₂O₄)₃]₄}∙7H₂O | 6 | (within [Fe(C₂O₄)₃]³⁻) | Oxalate (O atoms) | scirp.org |

Beyond the primary coordination sphere, the crystal packing of ferric picrate is governed by a network of non-covalent intermolecular interactions. These interactions dictate the formation of higher-order supramolecular assemblies. Studies on various metal picrate salts reveal the common types of interactions that stabilize their crystal lattices. unigoa.ac.inresearchgate.net

The most significant interactions include hydrogen bonds and π-π stacking. In hydrated this compound, hydrogen bonds are expected to form between the coordinated water molecules and the nitro groups or phenolate (B1203915) oxygen of adjacent picrate anions. researchgate.net These hydrogen-bonding networks can create robust one-, two-, or three-dimensional architectures. unigoa.ac.in

| Interaction Type | Description | Contributing Groups | Reference |

|---|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom (O, N). | Coordinated H₂O molecules, Picrate nitro groups (O), Picrate phenolate group (O) | unigoa.ac.inresearchgate.net |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Aromatic rings of the picrate anions. | ru.nl |

| Ion-Pairing | Electrostatic attraction between the ferric cation (Fe³⁺) and picrate anions. | Fe³⁺, [C₆H₂N₃O₇]⁻ | researchgate.net |

Powder X-ray Diffraction Characterization of Crystalline Phases

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials like this compound. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a bulk powder sample. The technique is crucial for phase identification, assessment of sample purity, and analysis of crystalline structure. ncl.ac.uk

When a finely powdered sample is exposed to an X-ray beam, diffraction occurs at various angles, producing a unique pattern of peaks. This diffraction pattern serves as a "fingerprint" for the crystalline phase. researchgate.net The position of the diffraction peaks (typically reported as 2θ angles) relates to the spacing between crystal lattice planes (d-spacing) according to Bragg's Law. The intensity of the peaks is related to the arrangement of atoms within the crystal structure.

For this compound, PXRD would be used to confirm that a synthesis has successfully produced the desired crystalline material and to check for the presence of impurities, such as unreacted starting materials or different hydrated forms. jes.or.jp The sharpness and intensity of the peaks in the PXRD pattern provide an indication of the material's crystallinity; sharp, well-defined peaks are characteristic of a well-ordered crystalline material. nanobioletters.com

| Peak Position (2θ)° | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 16.8 | 5.27 | 65 |

| 22.2 | 4.00 | 80 |

| 25.1 | 3.54 | 100 |

| 29.4 | 3.04 | 95 |

| 51.5 | 1.77 | 40 |

Polymorphism Studies in Iron Picrate Systems

Polymorphism is the ability of a solid material to exist in more than one crystal structure or crystalline form. ncl.ac.uk Different polymorphs of the same compound can have distinct physical and chemical properties, including solubility, stability, and color. The study of polymorphism is therefore critical, particularly in materials science and pharmaceuticals.

While specific studies on the polymorphism of simple this compound are not widely documented, the phenomenon is well-known in other metal picrate systems. A classic example is thallium(I) picrate, which exists as distinct red and yellow polymorphs. acs.org More recent research on S(+)clopidogrel-picrate identified and characterized two different pseudopolymorphic forms (forms containing different amounts of solvent in the crystal lattice). mdpi.com These studies highlight that subtle changes in crystallization conditions—such as solvent, temperature, or pressure—can lead to the formation of different crystalline phases.

Investigating polymorphism in iron picrate systems would be crucial for ensuring the synthesis of a consistent material. Techniques such as PXRD, thermal analysis (DSC/TGA), and spectroscopy are used to identify and characterize different polymorphic forms. mdpi.com The potential existence of multiple polymorphs of this compound, each with unique structural and physical properties, remains a significant area for future research.

| Compound/Property | Polymorph Form 1 | Polymorph Form 2 | Reference |

|---|---|---|---|

| S(+)clopidogrel-picrate | Monoclinic, P2₁ (with ethanol) | Monoclinic, C2 (anhydrous) | mdpi.com |

| Thallium(I) Picrate | Yellow Form | Red Form | acs.org |

Spectroscopic Investigations of Ferric Picrate Coordination

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for probing the molecular structure of ferric picrate (B76445). It allows for the identification of functional groups and the analysis of intermolecular interactions.

The FTIR and Raman spectra of ferric picrate are complex, featuring bands arising from both the picrate anion and the coordination sphere of the ferric ion. The vibrational spectra of picrate-based compounds have been studied, providing a basis for the assignment of characteristic modes. researchgate.netresearchgate.net

The FTIR spectrum of this compound shows similarities to that of picric acid, suggesting that the fundamental structure of the picrate molecule is largely retained upon complexation. jes.or.jp Key vibrational modes include:

O-H Stretching: A broad absorption peak observed in the 3000-3600 cm⁻¹ region is indicative of O-H stretching, likely due to the presence of water of hydration in the this compound complex. jes.or.jp The intensity of this peak is notably greater in this compound compared to picric acid, which is consistent with the presence of multiple water molecules. jes.or.jp

C-H Stretching: Absorption around 3100 cm⁻¹ is attributed to C-H stretching vibrations within the aromatic ring of the picrate ligand. jes.or.jp

N-O Stretching: Strong absorptions in the ranges of 1560-1530 cm⁻¹ and 1340-1330 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the nitro (N-O) groups, respectively. jes.or.jp

Fe-O Stretching: The coordination of the ferric ion to the picrate and water molecules gives rise to new vibrational modes at lower frequencies, which are characteristic of Fe-O stretching.

A notable feature in the FTIR spectrum of iron picrate is the appearance of an absorption band around 1480 cm⁻¹, which is not present in the spectrum of picric acid and is indicative of the formation of the iron-picrate bond. jes.or.jp Raman spectroscopy complements FTIR data and is particularly useful for observing symmetric vibrations and modes involving less polar bonds. researchgate.netscispace.com

Table 1: Characteristic Vibrational Frequencies in this compound and Picric Acid

| Vibrational Mode | This compound (cm⁻¹) | Picric Acid (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | 3000-3600 (broad) | 3445 | Hydrated water, O-H bonding |

| C-H Stretch | ~3100 | ~3100 | Aromatic C-H stretch |

| N-O Asymmetric Stretch | 1530-1560 | 1530-1560 | Nitro group stretch |

| Fe-O Related | ~1480 | - | Iron-picrate coordination |

| N-O Symmetric Stretch | 1330-1340 | 1330-1340 | Nitro group stretch |

Data sourced from studies on iron picrate and related compounds. jes.or.jp

Hydrogen bonding plays a crucial role in the supramolecular structure of this compound, influencing its crystal packing and stability. The broadness of the O-H stretching band in the FTIR spectrum is a clear indicator of extensive hydrogen bonding involving the water molecules of hydration and the oxygen atoms of the picrate ligand. jes.or.jpresearchgate.net These interactions can link the this compound units into extended one-, two-, or three-dimensional networks. mdpi.com

The picrate anion itself is a versatile building block for supramolecular assemblies, capable of forming various interactions, including hydrogen bonds and π-π stacking. taylorandfrancis.com In metal picrate complexes, the nature of the cation and the presence of co-ligands or solvent molecules significantly influence the resulting supramolecular architecture. mdpi.com The analysis of low-frequency vibrational modes can also provide information on the strength and nature of these non-covalent interactions. nih.gov The formation of hydrogen bonds can cause shifts in the vibrational frequencies of the involved functional groups, providing further evidence of these interactions. frontiersin.orguobabylon.edu.iq

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. In this compound, these transitions primarily involve the picrate ligand and charge transfer between the ligand and the ferric ion.

The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions within the picrate anion, as well as ligand-to-metal charge transfer (LMCT) bands. cutm.ac.inuzh.ch The π→π* transitions are typically intense and occur at lower wavelengths, while the n→π* transitions are of lower intensity and appear at higher wavelengths. ubbcluj.ro

A key feature in the electronic spectrum of high-spin ferric complexes is the appearance of weak charge-transfer bands. In a related compound, Fe(OEP)picrate, a weak charge-transfer band is observed at approximately 630 nm, which is indicative of a high-spin ferric center. scispace.com LMCT is a process where an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. rsc.orgrsc.org For Fe(III) complexes, these transitions are common and can be induced by light, leading to the reduction of the metal center and the formation of a ligand radical. rsc.org The energy of the LMCT band is dependent on the nature of the ligand and the metal ion. In some specifically designed low-spin Fe(III) complexes, long-lived LMCT states have been observed, leading to photoluminescence, a rare phenomenon for iron complexes. science.govnih.govlu.se

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state, spin state, and coordination environment of iron atoms. mdpi.com The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

For iron complexes, the isomer shift is indicative of the s-electron density at the nucleus and is sensitive to the oxidation state of the iron. researchgate.net The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus and provides information about the symmetry of the electron distribution and the spin state. mdpi.com

Studies on ferricium picrate, a related Fe(III) compound, have shown broad and unsymmetrical Mössbauer spectra. aip.orgaip.orgosti.gov In general, high-spin Fe(III) compounds exhibit isomer shifts in a characteristic range, allowing for their distinction from Fe(II) or other oxidation states. bibliotekanauki.pl For example, Mössbauer studies of an iron(III) porphyrin picrate complex confirmed a high-spin (S = 5/2) state for the iron center. researchgate.net The technique can also distinguish between high-spin and low-spin states in both Fe(II) and Fe(III) complexes based on the values of δ and ΔE_Q. mdpi.com In some cases, temperature-dependent Mössbauer studies can reveal spin-crossover behavior. nih.gov

X-ray Photoelectron and X-ray Absorption Spectroscopies

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques that provide information about the elemental composition and electronic state of the atoms in a compound.

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. XPS has been used to study the electronic structure of iron in various compounds, including mixed-valence biferrocene Fe(II)Fe(III) picrate, helping to elucidate the interactions between the iron centers. rsc.org

XAS involves measuring the absorption of X-rays as a function of energy. The fine structure near the absorption edge (X-ray Absorption Near Edge Structure, XANES) provides information on the oxidation state and coordination geometry of the absorbing atom. The extended X-ray absorption fine structure (EXAFS) region provides information about the local atomic environment, including bond distances and coordination numbers. These techniques are valuable for characterizing the iron environment in complexes like this compound. nih.gov

Electron-Nuclear Double Resonance (ENDOR) Spectroscopy

Electron-Nuclear Double Resonance (ENDOR) spectroscopy is a high-resolution magnetic resonance technique that combines the principles of electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR). nih.govnih.gov It is employed to measure the weak interactions between an unpaired electron and surrounding magnetic nuclei, known as hyperfine interactions. researchgate.netillinois.edu In the context of a paramagnetic species like this compound, where the Fe(III) ion possesses an unpaired electron spin (S=5/2), ENDOR spectroscopy can provide detailed insights into the molecular and electronic structure of its coordination environment. nih.gov The technique essentially functions as EPR-detected NMR, offering significantly higher resolution than conventional EPR by probing the nuclear transitions of ligand atoms coupled to the paramagnetic iron center. nih.govillinois.edu

The primary information derived from ENDOR spectra includes the hyperfine coupling constant (A) and the nuclear quadrupole coupling constant (P) for nuclei with spin I > 1/2, such as ¹⁴N. nih.govresearchgate.net The hyperfine coupling provides a measure of the interaction between the electron spin and a nuclear spin, which is composed of two parts: the isotropic (or Fermi contact) interaction, which relates to the spin density at the nucleus, and the anisotropic (or dipolar) interaction, which is dependent on the through-space distance and orientation between the electron and nuclear spins. researchgate.netillinois.edu The nuclear quadrupole interaction arises from the interaction of the nuclear quadrupole moment with the local electric field gradient and provides sensitive information about the electronic environment and bonding at the nucleus. researchgate.net

A significant challenge in conducting ENDOR studies on many high-spin Fe(III) complexes is the rapid relaxation of the electron spin, which can broaden the EPR signal and render ENDOR measurements unproductive. nih.gov To circumvent this, researchers sometimes employ alternative strategies, such as studying the system as an Fe(II)-nitrosyl ({FeNO}⁷) S=3/2 complex or substituting the Fe(III) ion with a more favorable spin probe like Mn(II). nih.govresearchgate.netnih.gov However, pulsed ENDOR techniques, performed on frozen solutions or powders, can often overcome these challenges and provide detailed tensor information even for high-spin ferric systems. researchgate.net

For a hypothetical ENDOR investigation of this compound, one would expect to probe the hyperfine and quadrupole interactions of the various magnetic nuclei within the picrate ligands coordinated to the Fe(III) ion. These include ¹H on the aromatic ring and the various oxygen (¹⁷O) and nitrogen (¹⁴N) atoms of the phenolate (B1203915) and nitro groups, which would require isotopic enrichment for ¹⁷O and potentially ¹⁵N for simpler spectral analysis.

Detailed Research Findings

While specific ENDOR studies on this compound are not available in the surveyed literature, extensive research on analogous high-spin Fe(III) complexes with oxygen- and nitrogen-donating ligands allows for a detailed projection of the expected findings. The analysis of the complete hyperfine and nuclear quadrupole tensors, obtained by recording ENDOR spectra at various magnetic field positions across the EPR spectrum, would yield precise structural information. nih.gov

Probing the Coordinated Oxygen Atoms: Using ¹⁷O-labeled this compound, ENDOR spectroscopy could definitively characterize the coordination of the phenolate and nitro group oxygen atoms to the Fe(III) center. The magnitude of the ¹⁷O hyperfine coupling constant is highly sensitive to the nature of the Fe-O bond. For instance, studies on other Fe(III) complexes have shown that terminal water or hydroxide (B78521) ligands exhibit smaller hyperfine couplings compared to bridging oxo ligands. nih.govmit.eduacs.org In this compound, one would expect distinct ¹⁷O hyperfine tensors for the phenolate oxygen versus the nitro group oxygens, reflecting their different bonding interactions with the iron center. The nuclear quadrupole parameters for ¹⁷O (I=5/2) would further elucidate the electric field gradient at these nuclei, offering deeper insight into the covalency and charge distribution within the Fe-O bonds.

Probing the Nitro Group Nitrogen Atoms: With ¹⁴N (I=1) or ¹⁵N (I=1/2) labeling of the picrate's nitro groups, ENDOR could measure the hyperfine coupling to the nitrogen nuclei. This interaction is a direct probe of the spin density delocalized onto the nitro groups. The magnitude of the isotropic hyperfine coupling would quantify the spin polarization and delocalization through the Fe-O-N linkage. Furthermore, the ¹⁴N nuclear quadrupole interaction would be particularly informative about the electronic structure of the nitro groups upon coordination. Studies on other systems have shown that the quadrupole coupling constant (e²qQ/h) and the asymmetry parameter (η) are sensitive probes of the local electronic environment. nih.gov

Probing the Aromatic Ring Protons: ¹H ENDOR would be used to measure the hyperfine interactions with the protons on the aromatic ring of the picrate ligand. These interactions are primarily dipolar in nature and their analysis can yield precise Fe-H distances. This information is crucial for mapping the orientation of the picrate ligands relative to the Fe(III) ion.

The following tables present representative data from ENDOR studies on analogous high-spin Fe(III) and other relevant metal complexes, illustrating the type of information that would be sought in a study of this compound.

| Nucleus | Complex Type | Isotropic Hyperfine Coupling (a) [MHz] | Anisotropic/Dipolar Coupling (T) [MHz] | Reference |

| ¹⁴N | Fe(III)-Histidine | 2.3 - 2.6 | 0.3 | nih.gov |

| ¹⁷O | Fe(III)-Terminal H₂O/OH⁻ | ~3.8 | - | nih.govacs.org |

| ¹⁷O | Fe(III)-Bridging Oxo | ~13.0 - 18.0 | - | nih.govmit.edu |

| ¹H | Fe(III)-Hydroperoxide | 13.5 (at g₁) | - | rsc.org |

This table provides representative hyperfine coupling constants for nuclei in environments analogous to what might be found in this compound coordination. These are not experimental values for this compound itself.

| Nucleus | Complex Type | Quadrupole Coupling Constant (e²qQ/h) [MHz] | Asymmetry Parameter (η) | Reference |

| ¹⁴N | Fe(III)-Histidine | 1.52 | 0.82 | nih.gov |

| ¹⁴N | Vanadyl Porphyrin | 2.2 | 0.50 | arxiv.org |

| ¹⁷O | Mn(II/IV)-Water | ~1.0 (3P) | - | nih.gov |

This table illustrates typical nuclear quadrupole parameters for nitrogen and oxygen in paramagnetic complexes. The values are indicative of the data that ENDOR can provide and are not from this compound.

Theoretical and Computational Chemistry Approaches to Ferric Picrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules, including complex metal-organic compounds. mpg.descispace.com DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. mpg.de This approach is computationally more feasible than traditional wavefunction-based methods, especially for larger systems. mpg.de The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects. mpg.de

For ferric picrate (B76445), DFT calculations can be employed to predict its three-dimensional molecular geometry, including bond lengths, bond angles, and dihedral angles between the ferric ion and the picrate ligands. By optimizing the geometry, one can obtain the most stable conformation of the molecule. Furthermore, DFT provides a detailed picture of the electron density distribution, revealing how electrons are shared between the iron center and the picrate ligands.

In a related complex, Fe(OEP)picrate (where OEP = octaethylporphyrin), DFT calculations at the M06L/cc-pVDZ and B3LYP/6-31G(d) levels of theory have been used to assign spectral bands and characterize the molecule as a five-coordinate high-spin iron(III) complex. scispace.com The calculated average Fe-N distance of 2.044(12) Å was in good agreement with experimental data. scispace.com Similar computational strategies could be applied to ferric picrate to determine its structural and electronic properties.

Computational Prediction and Validation of Spectroscopic Parameters

A significant application of DFT is the prediction of spectroscopic parameters, which can then be validated against experimental data. For this compound, this would involve calculating vibrational frequencies and electronic transitions.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can be compared with experimental FT-IR spectra. For instance, experimental FT-IR analysis of synthesized iron picrate showed absorption bands characteristic of the picrate moiety, with a notable similarity to the spectrum of picric acid, except for a peak around 1480 cm⁻¹, suggesting a similar molecular form. jes.or.jp The broad peak between 3000-3600 cm⁻¹ in the experimental spectrum of iron picrate hydrate (B1144303) indicates O-H stretching, which is larger than in picric acid due to the presence of water of hydration. jes.or.jp In a study on Fe(OEP)picrate, DFT calculations helped assign the observed Raman bands, such as those for the nitro groups (νas(NO2) at ~1610 cm⁻¹ and νs(NO2) at ~1345 cm⁻¹) and the in-plane scissoring deformation (δ(NO2) at ~832 cm⁻¹) of the picrate ligand. scispace.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. researchgate.net This involves calculating the energies of electronic transitions between molecular orbitals. For Fe(OEP)picrate, TD-DFT calculations have been used to simulate the UV-Vis absorption spectrum and understand the nature of the electronic transitions, including charge-transfer bands. scispace.com A study on a charge-transfer complex involving picric acid utilized TD-DFT to calculate transition energies, which were found to be comparable to experimental values. researchgate.net

The following table presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for key functional groups in a picrate complex, based on data from analogous compounds.

| Functional Group | Experimental FT-IR (cm⁻¹) (Iron Picrate Hydrate) jes.or.jp | DFT Calculated Raman (cm⁻¹) (Fe(OEP)picrate) scispace.com |

| O-H Stretch (Hydrate) | 3000-3600 (broad) | - |

| Asymmetric NO₂ Stretch | Not specified | ~1610 |

| Symmetric NO₂ Stretch | Not specified | ~1345 |

| In-plane NO₂ Scissoring | Not specified | ~832 |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. This analysis would reveal which parts of the molecule are most likely to be involved in electron transfer processes. In picrate-containing systems, the HOMO and LUMO are often located on the aromatic ring and nitro groups. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity: acs.org

Ionization Potential (IP): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (IP - EA) / 2). A larger HOMO-LUMO gap corresponds to greater hardness.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

The following table provides a hypothetical set of reactivity descriptors for this compound, calculated from theoretical HOMO and LUMO energies.

| Parameter | Formula | Hypothetical Value (eV) |

| E_HOMO | - | -6.5 |

| E_LUMO | - | -2.0 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.5 |

| Ionization Potential (IP) | -E_HOMO | 6.5 |

| Electron Affinity (EA) | -E_LUMO | 2.0 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.25 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.25 |

| Global Softness (S) | 1 / 2η | 0.22 |

| Electrophilicity Index (ω) | μ² / 2η | 4.01 |

Quantum Chemical Investigations of Bonding and Stability

Quantum chemical methods provide deep insights into the nature of chemical bonds and the factors contributing to molecular stability. skoltech.ru For this compound, these investigations would focus on the coordination bonds between the Fe³⁺ ion and the oxygen atoms of the picrate ligands, as well as the intramolecular interactions within the picrate ligands themselves.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding. researchgate.net By analyzing the NBOs, one can quantify the charge transfer between the metal center and the ligands, providing a more detailed picture of the ionic versus covalent character of the Fe-O bonds. For this compound, NBO analysis could elucidate the extent of electron delocalization from the oxygen atoms of the picrate to the ferric ion and how the nitro groups influence the electronic structure and stability of the complex. acs.org

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. utep.edu By integrating Newton's laws of motion, MD simulations can provide a detailed view of the dynamic behavior of molecular systems, including conformational changes, diffusion, and interactions with their environment. stanford.edu

For this compound, MD simulations could be employed to study its behavior in different environments, such as in aqueous solution or in the solid state. An all-atom force field, which defines the potential energy of the system as a function of the atomic coordinates, would be required. researchgate.net Such a force field would include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

MD simulations could be used to investigate:

The solvation structure of this compound in water, revealing how water molecules arrange around the complex.

The dynamics of the picrate ligands around the ferric ion.

The stability of the crystal lattice of solid this compound and the role of intermolecular forces.

The transport properties of this compound in solution.

Theoretical Models for Inter- and Intramolecular Energy Transfer Processes

Theoretical models can be developed to understand the pathways of energy transfer within and between molecules of this compound. These processes are crucial for understanding the photophysical properties and the response of the material to energy input, such as light or heat.

Intramolecular Energy Transfer: In this compound, energy absorbed by the picrate ligands can potentially be transferred to the ferric ion. The picrate ligand has strong absorption bands in the UV-Vis region due to π → π* transitions. acs.org Following excitation, the energy can be transferred from the singlet or triplet excited states of the picrate ligand to the d-orbitals of the ferric ion. This process is known as ligand-to-metal charge transfer (LMCT). Theoretical models, such as those based on Fermi's golden rule, can be used to calculate the rate of this energy transfer, considering factors like the spectral overlap between the donor (picrate) emission and the acceptor (ferric ion) absorption, and the distance and orientation between them. Studies on lanthanide picrate complexes have utilized theoretical models to analyze intramolecular energy transfer. researchgate.net

Intermolecular Energy Transfer: In the solid state, energy can be transferred between adjacent this compound molecules. This can occur through processes like Förster Resonance Energy Transfer (FRET) or Dexter electron exchange. The efficiency of these processes depends on the distance between molecules and the spectral overlap of their absorption and emission bands. In biferrocene picrate, strong intermolecular electronic coupling has been observed, highlighting the potential for electron transfer between molecules in the solid state. acs.org Theoretical modeling of these intermolecular interactions is essential for understanding the bulk properties of this compound.

Thermal Decomposition and Reactivity of Ferric Picrate Complexes

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal decomposition of ferric picrate (B76445) and its complexes is primarily investigated using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). universallab.orgicmab.es

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. universallab.org This technique is instrumental in identifying endothermic events, such as dehydration or melting, and exothermic events, like decomposition. universallab.org For ferric picrate, DSC analysis reveals that its decomposition begins at a different temperature compared to picric acid and that the heat of the exothermic reaction is also distinct. jes.or.jp

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated over time. universallab.org TGA is particularly effective for quantifying mass loss associated with specific events. In the study of this compound, TGA is used to identify the temperature ranges for the loss of water molecules (dehydration) and the subsequent decomposition of the compound. jes.or.jp The combination of DSC and TGA provides a comprehensive profile of the thermal events occurring as the material is heated. icmab.es

Decomposition Onset and Pathways in Hydrated and Anhydrous this compound Forms

The decomposition of this compound is profoundly influenced by its hydration state. Research indicates that iron picrate typically exists in a hydrated form, containing six to eight or more molecules of water of crystallization. jes.or.jpnih.gov

The initial thermal event for hydrated this compound is dehydration. TGA studies show that this loss of water begins at temperatures just above ambient and can continue up to approximately 400 K (127 °C). jes.or.jp A critical finding from thermal analysis is that hydrated this compound begins to decompose exothermically before it is fully dehydrated to the anhydrous salt. nih.govresearchgate.net This overlap of dehydration and decomposition is a key feature of its thermal behavior.

The anhydrous form of this compound is known to be exceptionally sensitive to stimuli such as friction and impact, in stark contrast to its hydrated counterpart. royalholloway.ac.uk The decomposition of the anhydrous salt is more direct and violent, lacking the initial desensitizing effect of water release. royalholloway.ac.uk

Table 1: Thermal Decomposition Events for Hydrated Iron Picrate

| Thermal Event | Technique | Observed Temperature Range (approx.) | Description | Source(s) |

|---|---|---|---|---|

| Dehydration | TGA | 300 K - 400 K (27 °C - 127 °C) | Loss of water of crystallization. | jes.or.jp |

| Onset of Decomposition | DSC/TGA | Overlaps with dehydration | Exothermic decomposition begins before all water is removed. | nih.govresearchgate.net |

Kinetic Studies of this compound Thermal Decomposition

Kinetic studies of thermal decomposition aim to determine parameters such as activation energy (Ea), which describes the minimum energy required to initiate the reaction. These parameters are often calculated from non-isothermal DSC data collected at various heating rates using methods like the Kissinger method. researchgate.net

While specific kinetic data for this compound is not detailed in the provided research, studies on other transition metal picrates provide valuable context for the expected energetic barriers. jes.or.jp The activation energy for these related compounds can vary significantly depending on the metal ion. jes.or.jp For instance, the activation energies for the decomposition of other transition metal picrates have been determined, highlighting the catalytic role the metal center plays in the decomposition process. jes.or.jp The study of decomposition kinetics can also involve fitting data to mechanistic models, such as the Avrami-Erofeev equation, which describes nucleation and growth processes. researchgate.net

Table 2: Activation Energies for Thermal Decomposition of Various Transition Metal Picrates (for comparison)

| Compound | Activation Energy (Ea) | Source(s) |

|---|---|---|

| Chromium (Cr) Picrate | 204.1 kJ·mol⁻¹ | jes.or.jp |

| Manganese (Mn) Picrate | 108.1 kJ·mol⁻¹ | jes.or.jp |

| Cobalt (Co) Picrate | 132.3 kJ·mol⁻¹ | jes.or.jp |

| Nickel (Ni) Picrate | 184.3 kJ·mol⁻¹ | jes.or.jp |

Influence of Hydration State on Thermal Stability and Decomposition Characteristics

The hydration state is the single most critical factor governing the thermal stability and hazard profile of this compound.

The presence of a significant number of water molecules of crystallization (often reported as eight or more) greatly desensitizes the compound. nih.gov Hydrated this compound shows low sensitivity to friction and impact tests. nih.govroyalholloway.ac.uk This desensitizing effect is attributed to the energy absorbed during the endothermic process of water vaporization and the physical barrier the water molecules provide.

Crucially, the decomposition pathway of hydrated this compound is altered by the presence of water. Thermal analysis shows that the hydrated salt begins to decompose before dehydration is complete, a behavior that may prevent the formation of the highly sensitive anhydrous salt under rapid heating conditions. nih.govresearchgate.net This suggests that under natural environmental conditions, the formation of the more dangerous anhydrous form is unlikely. nih.gov In contrast, the anhydrous salt, when formed, is exceptionally sensitive and poses a significant explosion hazard. royalholloway.ac.uk

Mechanistic Investigations of this compound Decomposition Pathways

Dehydration: The process begins with the endothermic release of water of crystallization. jes.or.jp This step occurs over a broad temperature range. jes.or.jp

Initiation of Decomposition: Before all water is expelled, the iron cation begins to catalyze the breakdown of the picrate anion. The decomposition of some transition metal picrates, such as those of manganese and cobalt, starts at a lower temperature than picric acid itself, indicating a catalytic effect from the metal ion. jes.or.jp

Exothermic Decomposition: This stage involves the rapid, energy-releasing breakdown of the picrate's aromatic ring structure and nitro groups. This process is autocatalytic, where the heat and products generated accelerate the reaction further. researchgate.net The decomposition releases toxic products, including nitrogen oxides. canada.ca

The mechanism for the anhydrous salt is more direct, proceeding straight to the catalyzed exothermic decomposition without the initial dehydration step, which accounts for its higher sensitivity. royalholloway.ac.uk

Coordination Chemistry and Redox Properties of Ferric Iron with Picrate

Coordination Environment of Ferric Ion in Picrate (B76445) Complexes

The ferric ion (Fe³⁺) in coordination complexes typically favors an octahedral geometry, achieving a coordination number of six. In ferric picrate, with the chemical formula C₁₈H₆FeN₉O₂₁, the central iron ion is coordinated to three picrate anions. nih.gov The picrate ligand can act as a bidentate chelator, binding to the metal center through the phenolate (B1203915) oxygen and an oxygen atom from one of the ortho-nitro groups. This chelation results in a stable, hexacoordinate Fe³⁺ center with a distorted octahedral geometry. This arrangement is common for Fe(III) complexes with bidentate ligands. For instance, in the complex (HABT)[Fe(dipic)₂]·4H₂O, the Fe(III) ion is also in a distorted octahedral environment, coordinated to four oxygen atoms and two nitrogen atoms from two different ligands. tandfonline.com The Fe-O bond distances in such complexes typically range from approximately 1.99 Å to 2.07 Å. tandfonline.com The coordination number can be influenced by the steric bulk of the ligands; for example, very bulky ligands can lead to lower coordination numbers, such as three-coordinate trigonal-planar geometries. nih.gov However, for picrate, the formation of a hexacoordinate complex is sterically favorable.

Interactive Table: Typical Coordination Bond Distances in Fe(III) Complexes

| Complex | Fe-O Bond Distances (Å) | Fe-N Bond Distances (Å) | Coordination Geometry |

| (HABT)[Fe(dipic)₂]·4H₂O tandfonline.com | 1.9961 - 2.0746 | 2.0470 - 2.0562 | Distorted Octahedral |

| Fe₂(pytpy)₂(μ-O)(NO₃)₂₂ mdpi.com | --- | 2.158 - 2.242 | Dinuclear, Bridged |

Redox Behavior of Iron-Picrate Systems in Various Media

The redox behavior of iron is central to its function in many chemical and biological systems, involving the interconversion between the ferric (Fe³⁺) and ferrous (Fe²⁺) states. The standard redox potential of the aqueous Fe³⁺/Fe²⁺ couple is +0.77 V. However, this potential is significantly altered by the presence of ligands, which can stabilize one oxidation state over the other. nih.gov

Ligands that bind more strongly to Fe(III) than to Fe(II) will lower the redox potential of the complex, making the reduction to Fe(II) more difficult. nih.gov Conversely, ligands that preferentially stabilize Fe(II) will raise the redox potential. This relationship is demonstrated by a Nernstian correlation between the apparent standard redox potential (EHϕ) and the logarithm of the ratio of the stability constants (log(KFe(III)/KFe(II))). nih.gov For example, Fe(III)-stabilizing ligands like citrate (B86180) enhance the reactivity of Fe(II) in regions where it would otherwise be stable. nih.gov In some systems, the reduction of Fe(III) to Fe(II) can be inefficient due to a low redox potential. nih.gov

The specific redox potential for the this compound/ferrous picrate couple depends on the relative stabilities of the two complexes. While a precise value for the iron-picrate system is not available in the searched literature, the principle remains that the picrate ligand modulates the intrinsic redox potential of the iron center.

Interactive Table: Standard Redox Potentials of Various Fe(III)/Fe(II) Couples

| Redox Couple | Medium/Conditions | Redox Potential (E°) | Reference |

| Fe³⁺ (aq) / Fe²⁺ (aq) | Standard Conditions | +0.77 V | nih.gov |

| Ferrihydrite / Fe²⁺ | pH 7, 25°C | +0.1 V | researchgate.net |

| Goethite / Fe²⁺ | pH 7, 25°C | -0.1 V | researchgate.net |

| Fe(III) citrate / Fe(II) citrate | pH 7, 25°C | +0.372 V | harvard.edu |

| Fc⁺ / Fc | Acetonitrile | +0.403 V vs SCE | acs.org |

This table provides context for how different chemical environments affect the iron redox potential.

Ligand Field Effects and Complex Stability with Picrate Anion

The interaction between the ligands and the d-orbitals of the central metal ion is described by Ligand Field Theory (LFT). numberanalytics.com Ligands create an electrostatic field that removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels. libretexts.org The magnitude of this splitting (Δ) depends on the ligand's strength. "Strong-field" ligands cause a large split, favoring low-spin electron configurations, while "weak-field" ligands cause a smaller split, leading to high-spin configurations. libretexts.orgsolubilityofthings.com This ligand field effect determines the complex's spectroscopic (color) and magnetic properties. solubilityofthings.com

The picrate anion, with its phenolate oxygen and nitro group oxygen donors, acts as a ligand that creates a specific ligand field around the Fe³⁺ ion. The stability of the resulting complex is quantified by its formation or stability constant (K or β). This stability is influenced by factors such as the charge and size of the metal ion and the strength of the ligand. solubilityofthings.com Fe(III) generally forms highly stable complexes due to its high charge density. solubilityofthings.com While the specific stability constant for this compound is not detailed in the provided search results, the constants for other Fe(III) complexes can be very high, indicating strong binding. rsc.orgutwente.nl For example, the cumulative stability constant (log β₃) for the Fe(III)-catechol tris-complex is 45.69. rsc.org The stability of immobilized iron complexes has also been studied, showing that factors like steric hindrance can decrease the stability constant. utwente.nl

Interactive Table: Logarithmic Stability Constants for Selected Fe(III) Complexes

| Ligand | Complex | Log K / Log β | Reference |

| Ethylenediamine | [Fe(en)]³⁺ | log K₁ = 5.3 | mdpi.com |

| Ethylenediamine | [Fe(en)₂]³⁺ | log β₂ = 10.9 | mdpi.com |

| 1,10-Phenanthroline | [Fe(phen)]³⁺ | log K₁ = 5.2 | mdpi.com |

| 1,10-Phenanthroline | [Fe(phen)₃]³⁺ | log β₃ = 15.0 | mdpi.com |

| Catechol | [Fe(DHB)]⁺ | log β₁ = 19.30 | rsc.org |

| Catechol | [Fe(DHB)₃] | log β₃ = 45.69 | rsc.org |

| Glycine | [Fe(Gly)₂]⁺ | log β₂ = 16.83 | researchgate.net |

| Glycine | Fe(Gly)₃ | log β₃ = 18.64 | researchgate.net |

This table illustrates the high stability typical of Fe(III) complexes with various chelating ligands.

Electron Exchange Phenomena in Mixed-Valence Iron Picrate Systems

Mixed-valence compounds contain a metal element in more than one formal oxidation state. A key phenomenon in these systems is intervalence charge transfer (IVCT), where an electron is transferred between the metal centers, often initiated by the absorption of light. wikipedia.org This gives rise to a characteristic broad and intense absorption band, typically in the near-infrared (NIR) region of the spectrum. wikipedia.org

A prominent example involving picrate is biferrocene[Fe(II)Fe(III)] picrate. datapdf.com This organometallic salt is a classic mixed-valence compound where the two iron centers, formally Fe²⁺ and Fe³⁺, are linked by a bis(fulvalene) bridge. ibm.com Spectroscopic studies show that this compound exhibits a significant mixed-valence interaction. datapdf.com It is categorized as a Class II system in the Robin-Day classification, signifying an intermediate level of electronic interaction between the metal sites. wikipedia.org

The key evidence for rapid electron exchange in biferrocene picrate comes from Mössbauer and optical spectroscopy. ibm.com Mössbauer spectra taken at both room temperature and 77 K show that both iron atoms are equivalent, which indicates that the rate of electron transfer between the Fe(II) and Fe(III) sites is faster than the timescale of the Mössbauer measurement (~10⁻⁷ s). ibm.com Furthermore, the electronic spectrum of the mixed-valence cation shows a distinct absorption band in the near-infrared (around 1550 nm), which is assigned to the intervalence charge transfer transition. ibm.com This facile electron exchange highlights how the picrate counter-anion can support a stable mixed-valence system capable of rapid intramolecular electron transfer. datapdf.compnas.org

Advanced Research Applications of Ferric Picrate

Modeling in Biological Systems: Ferric Picrate (B76445) as a Heme Analog

Ferric picrate complexes have emerged as significant tools in the study of complex biological systems, particularly in modeling heme-containing structures. Heme, an iron-porphyrin complex, is a fundamental component of various proteins involved in vital biological processes. Understanding its structure and reactivity is crucial, and synthetic analogs like this compound complexes provide a simplified and controllable platform for in-depth investigation.

Spectroscopic and Structural Insights into Hemozoin and Malaria Pigment Models

One of the most notable applications of a this compound complex as a heme analog is in the study of hemozoin, the malaria pigment. Hemozoin is a crystalline substance produced by the malaria parasite Plasmodium falciparum as a detoxification mechanism for the heme released during hemoglobin digestion. Its synthetic analog, β-hematin, is chemically and spectroscopically identical to hemozoin. nih.gov The structure of β-hematin consists of dimers of Fe(III)-protoporphyrin-IX linked by reciprocal iron-carboxylate bonds, which then form chains through hydrogen bonding. nih.gov

A significant advancement in this area of research is the use of (picrato)octaethylporphinatoiron(III), or Fe(OEP)picrate, as a model for hemozoin and β-hematin. researchgate.net Research has demonstrated that Fe(OEP)picrate is an excellent model for understanding the stereochemistry and intermolecular interactions of β-hematin due to the similarity in their resonance Raman spectral profiles and structural characteristics. researchgate.net

The spectroscopic and structural data for Fe(OEP)picrate provide valuable insights into the nature of hemozoin. The average Fe–N distance of 2.044(12) Å and specific Raman modes are indicative of a high-spin five-coordinate iron(III) complex, which is consistent with the iron center in hemozoin. researchgate.net

Table 1: Spectroscopic Data Comparison of Fe(OEP)picrate and β-hematin

| Spectroscopic Feature | Fe(OEP)picrate | β-hematin/Hemozoin | Significance |

| νas(CαCm) | 1621–1639 cm⁻¹ | Similar range | Characteristic of Cβ-substituted hemes |

| ν(pyr breathing) | 750–756 cm⁻¹ | Similar range | Porphyrin ring vibration |

| Fe-O mode | ~537 cm⁻¹ | ~541 cm⁻¹ | Indicates the iron-oxygen bond vibration |

Data sourced from Puntharod et al. (2017). researchgate.net

The use of a picrate axial ligand in this model was a strategic choice to better mimic the supramolecular interactions present in β-hematin, which are influenced by the oxygen atoms in the propionic acid residues. researchgate.net This has led to a model that provides a much better spectroscopic match to the natural malaria pigment. researchgate.net

Catalytic Roles in Chemical Processes

While the ferrous form of picrate is more widely known for its catalytic applications, particularly in combustion, the catalytic potential of this compound and its derivatives is also a subject of scientific inquiry. The presence of the iron center suggests that this compound can participate in redox reactions, making it a candidate for various catalytic processes.

Investigation of this compound in Combustion Catalysis

Ferrous picrate has been utilized as a diesel fuel additive to enhance mileage, which points to the catalytic activity of iron picrates in combustion. wikipedia.org While the literature predominantly focuses on ferrous picrate, the general mechanism involves the iron species acting as a catalyst to improve the efficiency of the combustion reaction. The iron radicals released during the combustion process can act as catalytic agents between the oxygen in the air and the carbon in the fuel, promoting more complete oxidation.

Studies on Metal Oxides (e.g., Ferric Oxide) in Catalytic Decomposition

The thermal decomposition of this compound can yield ferric oxide (Fe₂O₃), a well-known catalyst for various chemical reactions. This indirect catalytic role is significant, as this compound can serve as a precursor to a catalytically active species. Iron oxides are known to catalyze the decomposition of organic matter and pollutants. mdpi.com For instance, the efficiency of goethite (α-FeOOH) and magnetite (Fe₃O₄) in catalyzing the Fenton-based oxidation of picric acid has been studied. nih.gov

Furthermore, ferrite (B1171679) nanoparticles, which are a class of iron oxides, are gaining importance as catalysts in a wide range of organic reactions, including photocatalytic decomposition, alkylation, dehydrogenation, and oxidation. mdpi.com The catalytic activity of these materials is often attributed to their ability to act as Lewis acids and facilitate electron transfer.

Contribution to Materials Science Research

In the field of materials science, the interest in metal picrates, including this compound, lies in their potential use in the formulation of advanced materials. The energetic nature of the picrate group, combined with the properties of the metal cation, can lead to materials with unique characteristics.

Exploration in High-Energy Materials (excluding explosive properties)

While many metal picrates are known for their explosive properties, research in materials science also explores their non-explosive applications in high-energy materials. wikipedia.org For instance, energetic polymers and plasticizers are used in cast-cured polymer bonded explosives and composite rocket propellants to provide a tough, elastomeric matrix that can absorb and dissipate energy. mdpi.com

The incorporation of metal complexes into polymer composites is a strategy to enhance the properties of these materials. researchgate.netmdpi.com In the context of high-energy materials, additives can be used to tailor the combustion performance and reduce sensitivity. mdpi.com While specific research on the non-explosive applications of this compound in high-energy polymer composites is not widely available, the general principles of using metal-containing compounds to modify the properties of energetic materials suggest a potential area for future investigation. The focus of such research would be on leveraging the chemical properties of this compound to influence the mechanical, thermal, and energetic characteristics of the composite material in a controlled, non-detonating manner.

Methodological Contributions to Analytical Chemistry

This compound itself is not extensively documented as a primary reagent in mainstream analytical chemistry methodologies. However, the broader class of picrates, particularly in alkaline solutions, has made a significant contribution to analytical chemistry, most notably through the Jaffe reaction for the determination of creatinine (B1669602). This reaction, while not employing pre-formed this compound, is a cornerstone of clinical chemistry and showcases the utility of the picrate ion in quantitative analysis.

The Jaffe reaction, first described by Max Jaffe in 1886, is a colorimetric method used to determine creatinine levels in biological fluids such as blood serum and urine. wikipedia.orgnih.govnih.gov The reaction involves the treatment of the sample with an alkaline solution of picric acid. jaypeedigital.comdairyknowledge.in In this alkaline medium, creatinine reacts with the picrate ion to form a reddish-orange colored complex, often referred to as a Janovsky complex. wikipedia.orgdairyknowledge.in The intensity of the color produced is directly proportional to the creatinine concentration in the sample. wikipedia.org

The analytical procedure was later adapted for clinical use by Otto Folin in the early 20th century. wikipedia.org Over the years, the method has been modified and automated, with kinetic assays becoming the standard. wikipedia.org Kinetic methods measure the rate of color formation at a specific wavelength (typically around 520 nm) to minimize interferences from other substances present in the sample that may also react with alkaline picrate, albeit at a slower rate. wikipedia.orglinear.es

Despite its widespread and long-standing use due to its simplicity, speed, and cost-effectiveness, the Jaffe reaction is known for its lack of complete specificity for creatinine. wikipedia.orgnih.gov Various other compounds, often referred to as non-creatinine chromogens or "pseudochromogens," can interfere with the assay by also producing colored products with alkaline picrate. nih.govnih.govnih.gov These interfering substances include glucose, acetone, and certain proteins and ketones. nih.govnih.govnih.gov The carbonyl group is a common structural feature among many of the interfering compounds. nih.gov Research has been conducted to understand the mechanism of these interferences and to improve the specificity of the assay. nih.gov

The reaction between creatinine and alkaline picrate results in the formation of a 1:1 adduct. scite.ai Spectrophotometric studies are central to this analytical method, with the absorbance of the colored complex being measured to quantify the analyte. jaypeedigital.comd-nb.info The table below summarizes the key parameters of the Jaffe reaction for creatinine determination.

| Parameter | Description | Reference |

| Analyte | Creatinine | wikipedia.org |

| Primary Reagent | Picric acid in an alkaline solution (e.g., Sodium Hydroxide) | jaypeedigital.comdairyknowledge.in |

| Reaction Product | Reddish-orange creatinine-picrate complex (Janovsky complex) | wikipedia.orgdairyknowledge.in |

| Detection Method | Colorimetry / Spectrophotometry | wikipedia.org |

| Wavelength of Max. Absorbance (λmax) | Approximately 490 nm to 520 nm | wikipedia.orgnih.gov |

| Assay Type | Endpoint and Kinetic | wikipedia.org |

| Primary Application | Clinical chemistry: Determination of creatinine in blood and urine for assessment of kidney function. | wikipedia.orgnih.gov |

| Notable Interferences | Glucose, acetone, proteins, ketones, certain cephalosporin (B10832234) antibiotics. | nih.govnih.govnih.gov |

While the direct application of this compound as a reagent is not prominent, the foundational Jaffe reaction demonstrates the significant role of the picrate ion in the development of routine analytical methods that have had a lasting impact on clinical diagnostics.

Q & A

Q. What are the standard methodologies for synthesizing ferric picrate and characterizing its purity in laboratory settings?

this compound synthesis typically involves the reaction of picric acid with ferric salts (e.g., ferric chloride) under controlled acidic conditions. Characterization requires multiple analytical techniques:

- Elemental analysis to confirm stoichiometry.

- FTIR spectroscopy to identify functional groups (e.g., nitro groups in picrate anions) .

- X-ray diffraction (XRD) to determine crystalline structure and confirm the formation of this compound complexes .

- UV-Vis spectroscopy to monitor electronic transitions and stability in solution . Safety protocols must be followed due to the explosive nature of picric acid derivatives; storage under a water layer is recommended to desensitize the compound .

Q. How can researchers safely handle and store this compound to mitigate explosion risks?

this compound, like other picrate salts, is sensitive to shock and friction when dry. Methodological precautions include:

- Wet storage : Maintain the compound under a layer of distilled water in glass or inert plastic containers to reduce sensitivity .

- Avoid crystallization : Regularly check for water evaporation and replenish as needed.

- Controlled environments : Use blast shields and remote handling tools during synthesis or manipulation .

Q. What spectroscopic techniques are most effective for analyzing this compound’s molecular structure and stability?

Key techniques include:

- Single-crystal XRD : Resolves crystal packing and cation-anion interactions, critical for understanding coordination geometry .

- FTIR and Raman spectroscopy : Detect vibrational modes of nitro groups (e.g., asymmetric stretching at ~1,530 cm⁻¹) to confirm ligand binding .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Advanced Research Questions

Q. How do pH and solvent systems influence the stability and reactivity of this compound in aqueous solutions?

Advanced studies require systematic experimental designs:

- pH titration experiments : Monitor dissociation of the picrate anion using UV-Vis spectroscopy across pH 1–14. Picrate anions dominate at neutral-to-alkaline pH, while protonated forms prevail in acidic conditions .

- Solvent polarity assays : Compare solubility and reactivity in polar (e.g., water) vs. non-polar solvents (e.g., toluene) to identify optimal reaction media .

- Kinetic studies : Use stopped-flow techniques to measure reaction rates with reducing agents or competing ligands .

Q. What are the comparative toxicological profiles of this compound versus ammonium picrate, and how can in vitro models elucidate mechanistic differences?

Toxicity studies should integrate:

- In vitro assays : Use mammalian cell lines (e.g., HEK-293) to compare cytotoxicity (IC₅₀) via MTT assays. Both compounds dissociate into picrate anions in vivo, but metal ions (Fe³⁺ vs. NH₄⁺) may alter oxidative stress pathways .

- Metabolomics : Profile urinary metabolites in animal models (e.g., rabbits) post-exposure using LC-MS to identify iron-picrate adducts .

- Computational modeling : Simulate binding affinities of picrate anions to biomolecules (e.g., albumin) using molecular docking .

Q. How do enzymatic and alkaline picrate methods differ in quantifying picrate derivatives, and what are their limitations in kinetic studies?

Analytical comparisons involve:

- Enzymatic assays : Use creatinine amidohydrolase for selective detection; lower imprecision (CVA = 1.1%) but higher cost .

- Alkaline picrate (Jaffé method) : Cost-effective but prone to interference (e.g., ketones, cephalosporins) and higher imprecision (CVA = 4.4%) .

- Validation criteria : Optimize via standard addition methods to correct for matrix effects in biological samples .

Q. What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., solubility, decomposition temperature) of this compound?

Contradictions arise from impurities or inconsistent hydration states. Mitigation strategies include:

- High-purity synthesis : Use recrystallization from ethanol-water mixtures and verify purity via HPLC .

- Controlled drying : Characterize hydrated vs. anhydrous forms using TGA-DSC coupled with mass spectrometry .

- Inter-laboratory validation : Share protocols via platforms like the Beilstein Journal to standardize measurements .

Methodological Frameworks for Study Design

How can the PICOT framework structure research questions on this compound’s biomedical applications?

Example PICOT question:

- Population : In vitro human hepatocyte models.

- Intervention : Exposure to 0.1–10 mM this compound.

- Comparison : Ammonium picrate at equivalent concentrations.

- Outcome : Cellular viability (MTT assay) and ROS production (DCFH-DA assay).

- Time : 24- and 48-hour exposure periods. This framework ensures specificity, guides literature reviews, and aligns with systematic review methodologies .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., Hill equation).

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Fe³⁺ vs. NH₄⁺ counterions) .

- Principal component analysis (PCA) : Reduce dimensionality in metabolomics datasets to identify toxicity biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.